Tinabinol
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Overview
Description
Tinabinol is a synthetic cannabinoid drug and an analogue of dronabinol and dimethylheptylpyran. It was patented as an antihypertensive but was never marketed . The compound’s IUPAC name is 5,5-dimethyl-8-(3-methyl-2-octanyl)-1,2,3,5-tetrahydrothiopyrano[2,3-c]chromen-10-ol . This compound has a molecular formula of C23H34O2S and a molar mass of 374.58 g·mol−1 .
Preparation Methods
Tinabinol is synthesized through a series of organic reactions. The synthetic route involves the formation of the thiopyrano[2,3-c]chromen-10-ol structure. The specific reaction conditions and industrial production methods are not widely documented in the literature. the synthesis typically involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
Tinabinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tinabinol has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of synthetic cannabinoids and their chemical properties.
Biology: Researchers study this compound to understand its effects on biological systems, particularly its interaction with cannabinoid receptors.
Medicine: Although not marketed, this compound’s potential antihypertensive properties make it a subject of interest in medical research.
Industry: This compound’s unique chemical structure makes it useful in the development of new synthetic methodologies and the study of cannabinoid analogues
Mechanism of Action
Tinabinol exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to various physiological effects, including modulation of neurotransmitter release and potential antihypertensive effects .
Comparison with Similar Compounds
Tinabinol is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it is unique due to its specific molecular structure and the presence of the thiopyrano[2,3-c]chromen-10-ol moiety. Similar compounds include:
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.
Dimethylheptylpyran: Another synthetic cannabinoid with similar effects but different molecular structure
Properties
CAS No. |
50708-95-7 |
---|---|
Molecular Formula |
C23H34O2S |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
5,5-dimethyl-8-(3-methyloctan-2-yl)-2,3-dihydro-1H-thiopyrano[2,3-c]chromen-10-ol |
InChI |
InChI=1S/C23H34O2S/c1-6-7-8-10-15(2)16(3)17-13-19(24)21-18-11-9-12-26-22(18)23(4,5)25-20(21)14-17/h13-16,24H,6-12H2,1-5H3 |
InChI Key |
YCNTYPIGYVTFBO-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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